1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromo-methylphenyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of Substituents: The bromo-methylphenyl group can be introduced through a Suzuki cross-coupling reaction, while the carbaldehyde group can be added via formylation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Corresponding substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-methylphenyl group can enhance binding affinity through hydrophobic interactions, while the carbaldehyde group can form covalent bonds with nucleophilic residues in the target protein.
Comparison with Similar Compounds
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole: Lacks the carbaldehyde group, which may affect its reactivity and binding properties.
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-methanol: Contains a hydroxyl group instead of a carbaldehyde group, which may influence its solubility and biological activity.
Uniqueness: 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the bromo-methylphenyl group and the carbaldehyde group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-6-11(4-5-13(8)14)16-10(3)12(7-17)9(2)15-16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXTZZVRJDFRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(C(=N2)C)C=O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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